![molecular formula C23H20N2O3 B2510754 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922030-96-4](/img/structure/B2510754.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepin core with an 8-methyl group and an 11-oxo group. Its structure can be represented as follows:
This unique arrangement contributes to its reactivity and interaction with biological targets. The presence of functional groups such as amides enhances its solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dibenzoxazepin core : This step may involve cyclization reactions that construct the bicyclic structure.
- Functionalization : Introduction of the 8-methyl and 11-oxo groups through specific chemical transformations.
- Amidation : Coupling with 3-phenylpropanamide to form the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably, it has been identified as a potential inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways associated with cell proliferation and survival.
Antimalarial Effects
Additionally, preliminary studies suggest that this compound may possess antimalarial properties. The structural features of the compound allow it to interact with biological targets involved in the lifecycle of malaria parasites. Compounds within this chemical class have demonstrated efficacy in inhibiting the growth of Plasmodium species in laboratory settings.
Study on Kinase Inhibition
A study published in a peer-reviewed journal investigated the kinase inhibition profile of this compound. The results indicated a strong inhibitory effect on c-Abl kinase activity, with an IC50 value in the low micromolar range. This suggests potential for development as a therapeutic agent for cancers driven by aberrant kinase signaling.
Antimicrobial Activity
Another study explored the antimicrobial properties of related compounds within the dibenzo[b,f][1,4]oxazepin class. The findings revealed that these compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(8-methyl-11-oxo...) | Dibenzo core with methyl group | Anticancer (c-Abl inhibition) |
N-(4-(N-(8-methyl... | Sulfonamide derivative | Antimalarial activity |
N,N-dimethyl... | Trifluoromethoxy group | Potential kinase inhibition |
Propiedades
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-10-21-19(13-15)25-23(27)18-14-17(9-11-20(18)28-21)24-22(26)12-8-16-5-3-2-4-6-16/h2-7,9-11,13-14H,8,12H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZOQWQLAWJQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.